

A Comparative Analysis of Hdac6-IN-14 and Ricolinostat for Researchers

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Compound of Interest

Compound Name: *Hdac6-IN-14*

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A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular effects of two prominent histone deacetylase 6 (HDAC6) inhibitors: **Hdac6-IN-14** and Ricolinostat.

This guide provides a comprehensive comparison of **Hdac6-IN-14** and Ricolinostat, focusing on their inhibitory potency, selectivity, and effects on cellular pathways. The information is presented to aid in the selection of the appropriate tool compound for preclinical research and to provide a framework for further investigation into HDAC6-targeted therapies.

Biochemical and Cellular Activity: A Head-to-Head Comparison

Both **Hdac6-IN-14** and Ricolinostat are potent inhibitors of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Their inhibitory activity has been characterized in various in vitro and cellular assays.

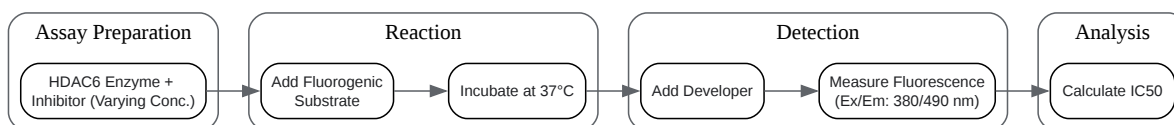
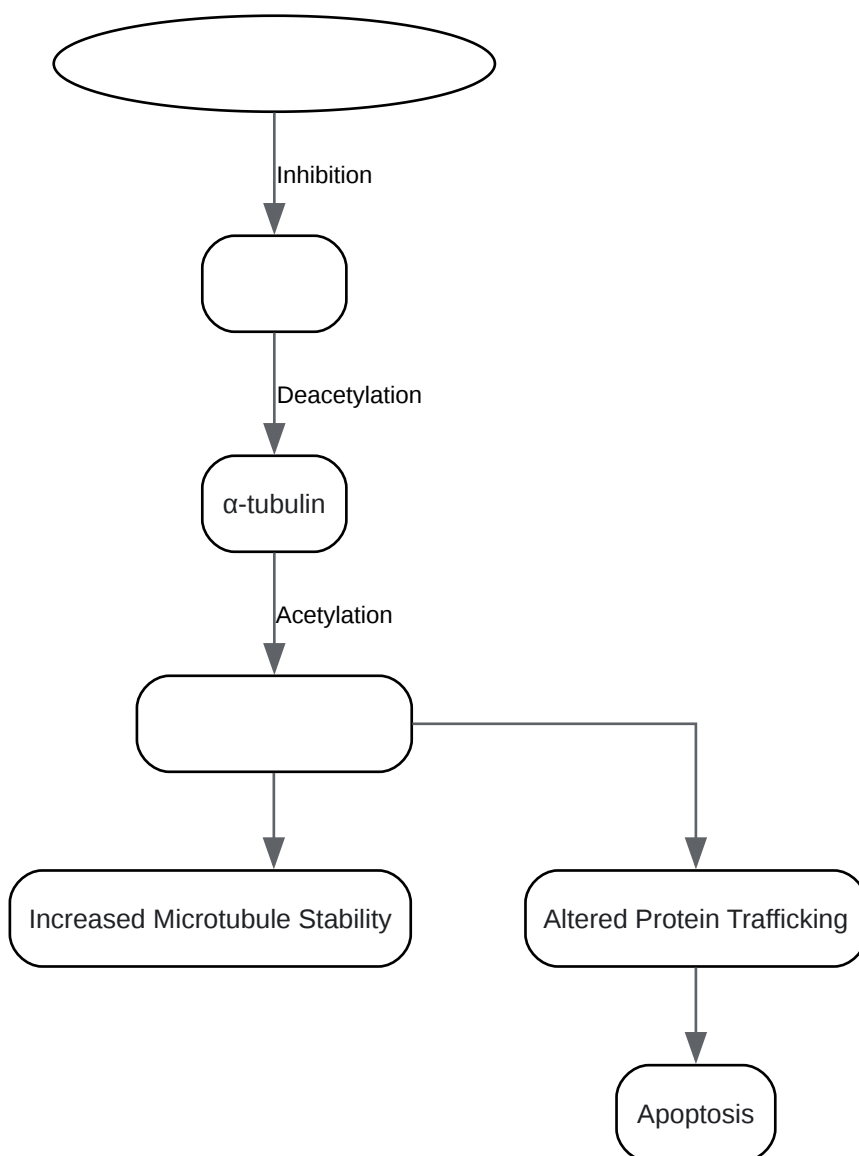
Inhibitor	Target	IC50 (nM)	Selectivity	Key Cellular Effects
Hdac6-IN-14	HDAC6	42[1]	>100-fold vs. HDAC1/2/3/4[1]	Induces α -tubulin acetylation; Induces apoptosis[1]
Ricolinostat (ACY-1215)	HDAC6	5[2][3]	>10-fold vs. HDAC1/2/3[3]	Induces α -tubulin acetylation; Promotes apoptosis; Overcomes drug resistance[2][3]

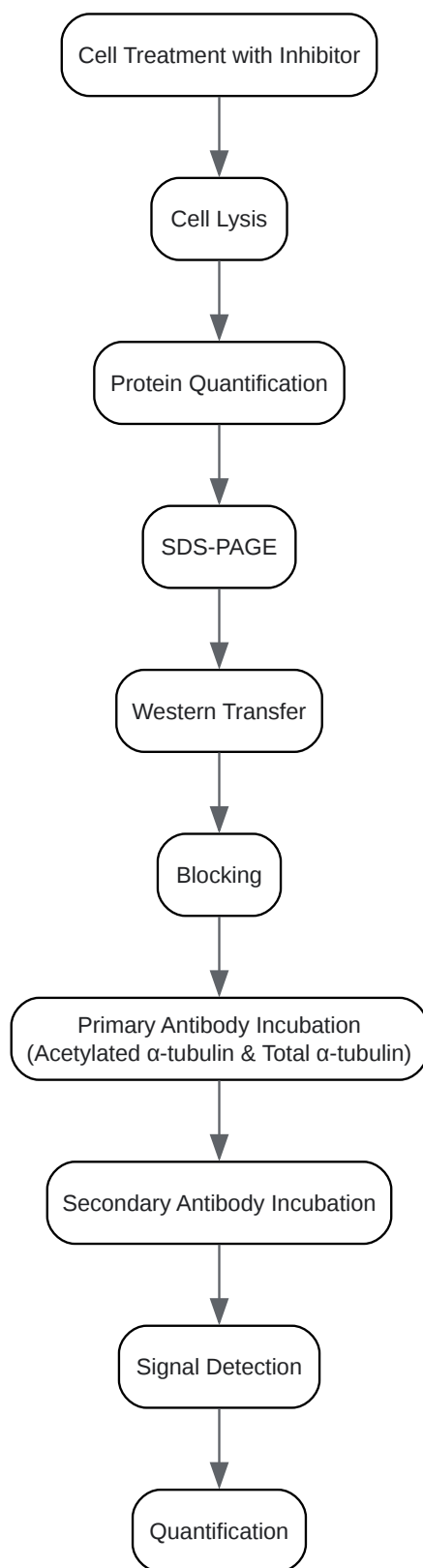
Table 1: Comparative Biochemical and Cellular Data for **Hdac6-IN-14** and Ricolinostat. This table summarizes the half-maximal inhibitory concentration (IC50) against HDAC6, selectivity over other HDAC isoforms, and key observed cellular effects.

Ricolinostat exhibits a lower IC50 value, suggesting higher potency in enzymatic assays compared to **Hdac6-IN-14**. Both compounds demonstrate significant selectivity for HDAC6 over class I HDACs, a crucial feature for minimizing off-target effects related to the inhibition of nuclear HDACs. A primary cellular outcome of HDAC6 inhibition is the hyperacetylation of its main substrate, α -tubulin. Both **Hdac6-IN-14** and Ricolinostat have been shown to effectively increase the acetylation of α -tubulin in cellular models.[1]

Mechanism of Action: Targeting the Cytoplasm

HDAC6 plays a critical role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics, primarily through the deacetylation of non-histone proteins. The selective inhibition of HDAC6 by compounds like **Hdac6-IN-14** and Ricolinostat leads to the accumulation of acetylated substrates, most notably α -tubulin.





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